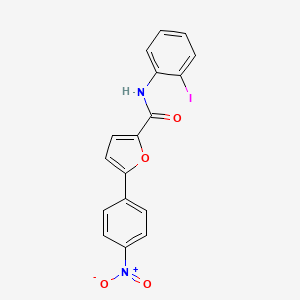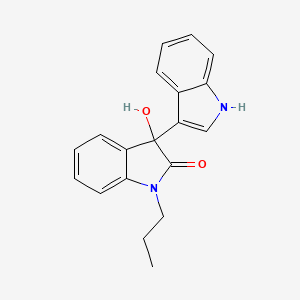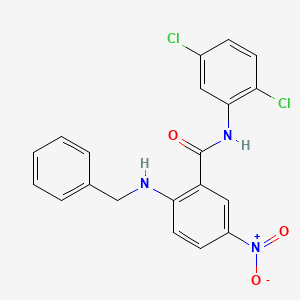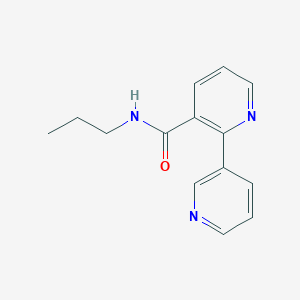
N-(2-iodophenyl)-5-(4-nitrophenyl)-2-furamide
Overview
Description
N-(2-iodophenyl)-5-(4-nitrophenyl)-2-furamide, also known as DPC 963 or DPC, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological processes.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-5-(4-nitrophenyl)-2-furamide involves its binding to the sigma-1 receptor, which results in the modulation of various signaling pathways. This receptor is known to interact with various proteins, including ion channels, G-protein-coupled receptors, and enzymes. The binding of N-(2-iodophenyl)-5-(4-nitrophenyl)-2-furamide to the sigma-1 receptor results in the inhibition of the release of calcium ions from the endoplasmic reticulum, which can lead to the modulation of various physiological processes.
Biochemical and Physiological Effects:
N-(2-iodophenyl)-5-(4-nitrophenyl)-2-furamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of cell death. It has also been shown to have potential anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-iodophenyl)-5-(4-nitrophenyl)-2-furamide in lab experiments is its high selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor modulation on various physiological processes. However, one of the limitations of using N-(2-iodophenyl)-5-(4-nitrophenyl)-2-furamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the use of N-(2-iodophenyl)-5-(4-nitrophenyl)-2-furamide in scientific research. One potential area of study is the development of new therapeutic applications for N-(2-iodophenyl)-5-(4-nitrophenyl)-2-furamide in the treatment of various diseases, including neurodegenerative disorders and cancer. Another area of study is the development of new sigma-1 receptor ligands with improved selectivity and efficacy. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-iodophenyl)-5-(4-nitrophenyl)-2-furamide and its effects on various physiological processes.
Conclusion:
In conclusion, N-(2-iodophenyl)-5-(4-nitrophenyl)-2-furamide is a potent and selective antagonist of the sigma-1 receptor that has been widely used in scientific research. Its ability to selectively bind to the sigma-1 receptor has led to its potential therapeutic applications in the treatment of various diseases. Further research is needed to fully understand the mechanisms of action of N-(2-iodophenyl)-5-(4-nitrophenyl)-2-furamide and its effects on various physiological processes.
Scientific Research Applications
N-(2-iodophenyl)-5-(4-nitrophenyl)-2-furamide has been used in various scientific research studies due to its ability to selectively bind to the sigma-1 receptor. This receptor is involved in various physiological processes, including neuronal signaling, cell survival, and modulation of ion channels. N-(2-iodophenyl)-5-(4-nitrophenyl)-2-furamide has been shown to have potential therapeutic applications in the treatment of various diseases, including depression, anxiety, and neurodegenerative disorders.
properties
IUPAC Name |
N-(2-iodophenyl)-5-(4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11IN2O4/c18-13-3-1-2-4-14(13)19-17(21)16-10-9-15(24-16)11-5-7-12(8-6-11)20(22)23/h1-10H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBPUVRYSNBSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-iodophenyl)-5-(4-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4081924.png)
![2,4-dichloro-N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4081926.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4081927.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4081933.png)
![8-(3-hydroxyphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4081936.png)
![ethyl 1-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4081940.png)
![N-{1-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}-2-chlorobenzamide](/img/structure/B4081952.png)
![methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4081953.png)

![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-chlorobenzamide](/img/structure/B4081964.png)

![2,4-dichloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4081980.png)

![N-[1-(4-ethyl-5-{[2-(mesitylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4081991.png)